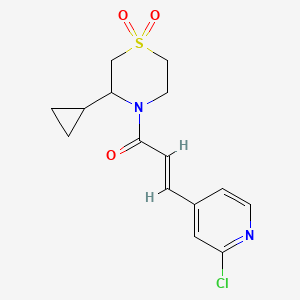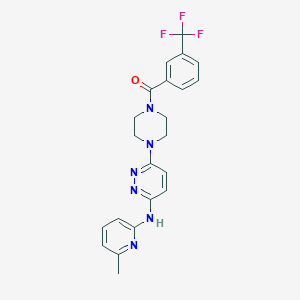
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . It is used in the synthesis of pyridinoylpiperidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . In addition, two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Applications De Recherche Scientifique
Therapeutic Potential of Related Compounds
Macozinone Development for TB Treatment : Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, demonstrates the importance of related chemical structures in developing new TB drug regimens. Its efficacy against Mycobacterium tuberculosis highlights the therapeutic potential of structurally related compounds in infectious disease treatment (Makarov & Mikušová, 2020).
PhIP Formation and Fate : The study on the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) elucidates the complex interactions between chemical components during food processing, suggesting the relevance of pyridine derivatives in understanding food safety and toxicology (Zamora & Hidalgo, 2015).
Piperazine Derivatives in Therapeutic Use : The extensive review of piperazine derivatives highlights their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This underscores the significance of piperazine and its derivatives in pharmaceutical development (Rathi, Syed, Shin, & Patel, 2016).
Chemical Properties and Applications
Synthesis and Activity of Pyridopyridazine Derivatives : Pyridopyridazine derivatives exhibit a range of biological activities, including antitumor and antibacterial properties. This review emphasizes the chemical versatility and potential of pyridopyridazine frameworks in synthesizing compounds with significant biological effects (Wojcicka & Nowicka-Zuchowska, 2018).
Anti-mycobacterial Activity of Piperazine Analogues : Piperazine and its analogues have shown promise in combating Mycobacterium tuberculosis, including multidrug-resistant strains. This review provides a comprehensive overview of piperazine-based anti-TB molecules, highlighting the compound's role in addressing global health challenges (Girase et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCXSBIPUJZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

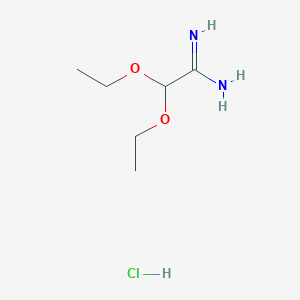
![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)
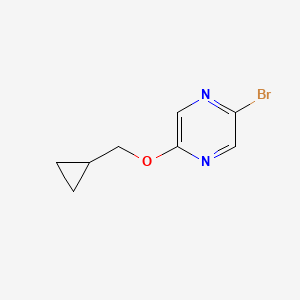
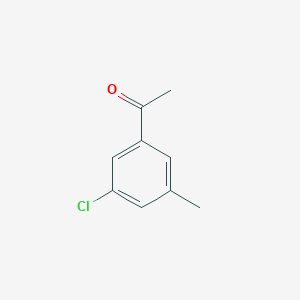
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)




![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
